molecular formula C12H14ClNO B1627214 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide CAS No. 908494-47-3

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Cat. No.: B1627214
CAS No.: 908494-47-3
M. Wt: 223.7 g/mol
InChI Key: QJMWYGURKXRWFW-UHFFFAOYSA-N
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Scientific Research Applications

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to protein interactions and functions.

    Medicine: Research into potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the study of “3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields such as proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the reaction of 3-chloropropionyl chloride with 2,3-dihydro-1H-indene-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)butanamide

Uniqueness

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research applications where precise molecular interactions are crucial .

Properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-7-6-12(15)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWYGURKXRWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589325
Record name 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908494-47-3
Record name 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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